2-(1H-imidazol-1-yl)-3-methylquinoxaline
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Overview
Description
2-(1H-imidazol-1-yl)-3-methylquinoxaline is a heterocyclic compound that features both an imidazole and a quinoxaline ring
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can alter the synthesis of fungi cell membranes . For example, luliconazole, an imidazole derivative, is thought to inhibit the enzyme lanosterol demethylase, which is needed for the synthesis of ergosterol, a major component of the fungus cell membranes .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological properties .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-3-methylquinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-methylquinoxaline with imidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the quinoxaline and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoxaline derivatives and imidazole in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline-imidazole derivatives.
Scientific Research Applications
2-(1H-imidazol-1-yl)-3-methylquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)quinoxaline
- 3-methylquinoxaline
- 2-(1H-imidazol-1-yl)-6-methylquinoxaline
Uniqueness
2-(1H-imidazol-1-yl)-3-methylquinoxaline is unique due to the specific positioning of the imidazole and methyl groups on the quinoxaline ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-imidazol-1-yl-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-9-12(16-7-6-13-8-16)15-11-5-3-2-4-10(11)14-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYSSCLYVBJEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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